2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid
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Overview
Description
2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes a fused imidazo-pyridine ring system with a phenyl group and a carboxylic acid functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid typically involves multi-step organic reactions. One common method involves the cyclocondensation of Meldrum’s acid, 2-(nitromethylene)imidazolidine, and aldehydes under electrocatalytic conditions . This method is efficient and environmentally friendly, making it suitable for both laboratory and industrial applications.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to its corresponding alcohol or amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines. Substitution reactions can introduce various functional groups, such as halides, ethers, or amides.
Scientific Research Applications
2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an anticancer agent, with studies demonstrating its activity against various human cancer cell lines.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Research: It can be used as a molecular probe to study biological processes and interactions.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, its anticancer activity is attributed to its ability to bind to certain kinases, inhibiting their activity and thereby blocking the proliferation of cancer cells . The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine: This compound has a similar structure but with a pyrazine ring instead of a pyridine ring.
2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine: This compound has a pyridazine ring and has been studied for its anticancer activities.
Uniqueness
2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H14N2O2 |
---|---|
Molecular Weight |
242.27 g/mol |
IUPAC Name |
2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid |
InChI |
InChI=1S/C14H14N2O2/c17-14(18)11-7-4-8-16-9-12(15-13(11)16)10-5-2-1-3-6-10/h1-3,5-6,9,11H,4,7-8H2,(H,17,18) |
InChI Key |
MNKCAGIWXYKYKM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=NC(=CN2C1)C3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
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